![molecular formula C7H7BN2O2 B113720 (1H-Benzo[d]imidazol-5-yl)boronic acid CAS No. 1228183-22-9](/img/structure/B113720.png)

(1H-Benzo[d]imidazol-5-yl)boronic acid

Übersicht

Beschreibung

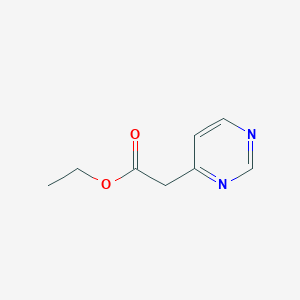

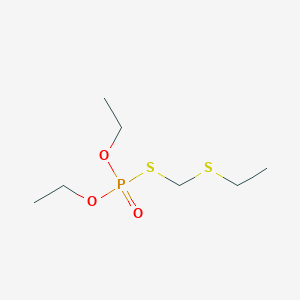

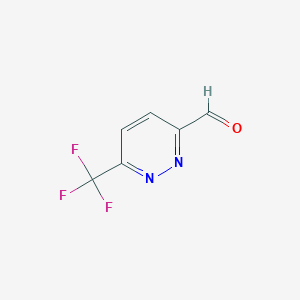

“(1H-Benzo[d]imidazol-5-yl)boronic acid” is a chemical compound with the CAS Number: 1228183-22-9. It has a molecular weight of 161.96 and its IUPAC name is 1H-benzimidazol-5-ylboronic acid .

Synthesis Analysis

The synthesis of imidazole-containing compounds, including “(1H-Benzo[d]imidazol-5-yl)boronic acid”, has been discussed in several studies . Imidazole was first synthesized from glyoxal and ammonia . The synthesis of benzimidazole derivatives involves nucleophilic substitution reactions .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives have been studied in various contexts . For instance, benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis

“(1H-Benzo[d]imidazol-5-yl)boronic acid” is a solid under normal conditions . It should be stored under an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Catalytic Synthesis of Triaryl Imidazoles : Boric acid is an effective catalyst for synthesizing triaryl imidazoles, offering advantages like green chemistry, mild conditions, and excellent product yield (Shelke et al., 2009).

Corrosion Inhibition : Certain derivatives of 1H-benzo[d]imidazol-5-yl show promise as corrosion inhibitors for mild steel in acidic environments. Their effectiveness is confirmed through various methods including gravimetric and electrochemical analyses (Ammal et al., 2018).

Anticancer Research : Benzimidazoles bearing oxadiazole nuclei have been synthesized and show significant in vitro anticancer activity. Some compounds demonstrate notable growth inhibition activity, making them potential candidates for further cancer research (Rashid et al., 2012).

Synthesis of Diverse Libraries : Libraries of 2-alkoxy/thioalkoxy benzo-[d]-imidazole and 2-thione benzo-[d]-imidazole derivatives have been developed, showcasing diversity in physicochemical properties and three-dimensional skeletal structures (Yoon et al., 2017).

Antitubercular Activity : 1H-benzo[d]imidazole derivatives exhibit potent antitubercular activity, targeting the mmpL3 gene in Mycobacterium tuberculosis. This discovery is significant for tuberculosis treatment strategies (Korycka-Machala et al., 2019).

Antimicrobial Properties : Novel imidazole analogs demonstrate potent bioactivity against pathogenic fungi and bacteria, suggesting their use in antimicrobial therapies (Dahiya, 2008).

Corrosion Inhibition in Steel : Amino acid compounds containing 1H-benzo[d]imidazole moieties act as effective corrosion inhibitors for steel in acidic solutions, as revealed by electrochemical studies (Yadav et al., 2015).

Drug Potential and ADMET Prediction : Benzimidazole-based compounds show promising anticancer activities and favorable drug-like properties, as evidenced by ADMET prediction and in vitro screenings (Rashid, 2020).

Sensing Properties in Metal–Organic Frameworks : 1H-imidazol-4-yl-containing ligands have been used in metal–organic frameworks (MOFs) to create materials with diverse structures and sensing properties, indicating their potential in material science applications (Liu et al., 2018).

Safety And Hazards

“(1H-Benzo[d]imidazol-5-yl)boronic acid” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

3H-benzimidazol-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h1-4,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLWYAFHMUXYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N=CN2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591918 | |

| Record name | 1H-Benzimidazol-6-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Benzo[d]imidazol-5-yl)boronic acid | |

CAS RN |

1228183-22-9 | |

| Record name | 1H-Benzimidazol-6-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methoxybenzo[d]thiazol-2-amine](/img/structure/B113687.png)